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Compound of Interest

Compound Name: AF 568 carboxylic acid

Cat. No.: B12378172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral characteristics of AF 568
carboxylic acid, a widely utilized fluorescent dye in biological research and drug development.

The document details its excitation and emission spectra, molar extinction coefficient, and

fluorescence quantum yield. Furthermore, it outlines standardized experimental protocols for

the accurate determination of these properties, ensuring reproducibility and reliability in your

research applications.

Core Spectroscopic Data
AF 568 carboxylic acid is a bright, photostable, orange-red fluorescent dye that is spectrally

similar to Alexa Fluor 568. Its carboxylic acid group allows for its use as a reference standard or

for conjugation to various biomolecules. The key spectral properties of AF 568 carboxylic acid
are summarized below. It is important to note that the exact values can vary slightly depending

on the solvent, pH, and conjugation state. The data presented represents a range of values

reported by various commercial suppliers.
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Parameter Value Reference(s)

Excitation Maximum (λ_ex) 572 - 579 nm [1][2][3]

Emission Maximum (λ_em) 598 - 603 nm [1][2][3]

Molar Extinction Coefficient (ε) 88,000 - 94,238 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ_f)
0.69 - 0.912 [2]

Principles of Fluorescence: Excitation and Emission
The fluorescence of AF 568 carboxylic acid is governed by the principles of electronic

excitation and subsequent relaxation, a process often visualized using a Jablonski diagram.

Upon absorption of a photon of light with sufficient energy, a molecule is promoted from its

electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes

to the lowest vibrational level of the excited state through non-radiative processes. From this

relaxed state, it can return to the ground state by emitting a photon, a process known as

fluorescence. Due to the energy lost during vibrational relaxation in the excited state, the

emitted photon has lower energy (longer wavelength) than the absorbed photon. This

difference in wavelength between the excitation and emission maxima is known as the Stokes

shift.
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A simplified Jablonski diagram illustrating the processes of light absorption, vibrational
relaxation, and fluorescence emission.

Experimental Protocols
Accurate determination of the spectral properties of AF 568 carboxylic acid is critical for its

effective use. The following are generalized protocols for measuring absorbance, fluorescence

spectra, and relative quantum yield.

Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light

at a given wavelength and is determined using the Beer-Lambert law: A = εcl, where A is the

absorbance, ε is the molar extinction coefficient, c is the concentration of the substance, and l

is the path length of the light through the sample.

Methodology:
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Preparation of Stock Solution: Accurately weigh a small amount of AF 568 carboxylic acid
and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a

concentrated stock solution of known concentration.

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired

aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4). The concentrations should

be chosen to yield absorbance values within the linear range of the spectrophotometer,

typically between 0.1 and 1.0.

Absorbance Measurement:

Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the

absorption maximum (λ_max), which is around 572-579 nm for AF 568.

Use the same buffer as a blank to zero the spectrophotometer.

Data Analysis:

Plot a graph of absorbance versus concentration.

The molar extinction coefficient (ε) is calculated from the slope of the linear regression of

this plot, according to the Beer-Lambert law (slope = ε * l). The path length (l) is typically 1

cm.

Measurement of Excitation and Emission Spectra
These spectra are essential for determining the optimal wavelengths for excitation and

detection.

Methodology:

Sample Preparation: Prepare a dilute solution of AF 568 carboxylic acid in the desired

buffer. The concentration should be low enough to avoid inner filter effects (typically an

absorbance of < 0.1 at the excitation maximum).

Emission Spectrum Measurement:
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Set the excitation wavelength of a spectrofluorometer to the absorption maximum (e.g.,

575 nm).

Scan a range of emission wavelengths (e.g., 585 nm to 750 nm) to record the

fluorescence emission spectrum. The peak of this spectrum is the emission maximum

(λ_em).

Excitation Spectrum Measurement:

Set the emission wavelength of the spectrofluorometer to the emission maximum (e.g.,

603 nm).

Scan a range of excitation wavelengths (e.g., 500 nm to 590 nm) to record the

fluorescence excitation spectrum. The peak of this spectrum should correspond to the

absorption maximum (λ_ex).

Determination of Relative Fluorescence Quantum Yield
(Φ_f)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The

relative quantum yield is determined by comparing the fluorescence intensity of the sample to

that of a standard with a known quantum yield.

Methodology:

Selection of a Standard: Choose a quantum yield standard with absorption and emission

properties similar to AF 568. A common standard for this spectral region is Rhodamine 101 in

ethanol (Φ_f = 1.0).

Preparation of Solutions: Prepare a series of dilutions of both the AF 568 carboxylic acid
sample and the quantum yield standard in the same solvent. The absorbances of these

solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter

effects.

Measurement of Absorbance and Fluorescence:

Measure the absorbance of each solution at the chosen excitation wavelength.
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Measure the fluorescence emission spectrum for each solution using the same excitation

wavelength and identical instrument settings (e.g., excitation and emission slit widths).

Data Analysis:

Integrate the area under the fluorescence emission spectrum for each solution.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard.

The quantum yield of the sample (Φ_sample) can be calculated using the following

equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is

the quantum yield of the standard, m_sample and m_std are the slopes of the plots of

integrated fluorescence intensity versus absorbance for the sample and the standard,

respectively, and n_sample and n_std are the refractive indices of the sample and

standard solutions (if different solvents are used).
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Workflow for the experimental determination of key spectral properties of fluorescent dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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